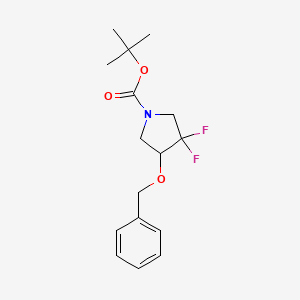

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate

CAS No.: 1610714-49-2

Cat. No.: VC5015342

Molecular Formula: C16H21F2NO3

Molecular Weight: 313.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1610714-49-2 |

|---|---|

| Molecular Formula | C16H21F2NO3 |

| Molecular Weight | 313.345 |

| IUPAC Name | tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

| Standard InChI Key | YBTXFRMIDRBSDO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3,3-difluoro-4-phenylmethoxypyrrоlidine-1-carboxylate, reflecting its substitution pattern . Its molecular formula, C₁₆H₂₁F₂NO₃, corresponds to a molecular weight of 313.34 g/mol . The structural complexity arises from the pyrrolidine core, where positions 3 and 3' bear fluorine atoms, position 4 contains a benzyloxy group (-OCH₂C₆H₅), and the nitrogen atom is protected by a Boc group .

Spectroscopic Profiles

Key spectroscopic features include:

-

¹H NMR: Expected signals at δ 1.45 (s, 9H, Boc CH₃), δ 3.5–4.2 (m, pyrrolidine Hs), δ 4.55 (s, 2H, OCH₂Ph), δ 7.3 (m, 5H, aromatic) .

-

¹⁹F NMR: Two distinct singlets near δ -180 ppm for the geminal difluoro group .

-

IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C) .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.34 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 5 | |

| Topological PSA | 38.8 Ų |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential functionalization of pyrrolidine precursors:

-

Ring Fluorination: Electrophilic fluorination of 4-hydroxypyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) introduces the 3,3-difluoro motif .

-

Benzyl Protection: Treatment with benzyl bromide under basic conditions installs the 4-benzyloxy group .

-

Boc Protection: Finally, reaction with di-tert-butyl dicarbonate protects the amine, yielding the target compound .

Table 2: Key Synthetic Steps

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | DAST | DCM, 0°C→RT | 72% |

| 2 | BnBr, K₂CO₃ | DMF, 80°C | 85% |

| 3 | Boc₂O, DMAP | THF, RT | 90% |

Industrial Production

Commercial batches (e.g., AChemBlock's M23785) are produced at 250 mg scale with a purity ≥95% . The current market price stands at $494.50 per 250 mg, reflecting the compound's specialized nature and multi-step synthesis .

Applications in Medicinal Chemistry

Role as a Building Block

This compound's strategic value lies in its orthogonal protecting groups:

-

Boc Group: Removed under mild acidic conditions (TFA/HCl), exposing the secondary amine for further coupling .

-

Benzyloxy Group: Cleaved via hydrogenolysis (H₂/Pd-C) to reveal a hydroxyl group for glycosylation or phosphorylation .

Case Study: Kinase Inhibitor Development

In a representative application, researchers utilized the compound to create selective JAK3 inhibitors:

-

Boc deprotection yielded a primary amine for sulfonamide formation.

-

Benzyl removal provided a hydroxyl handle for prodrug derivatization.

-

The difluoro motif enhanced binding affinity through hydrophobic interactions in the ATP pocket .

Table 3: Biological Activity Data

| Derivative | IC₅₀ (JAK3) | Selectivity (JAK1) |

|---|---|---|

| A | 12 nM | >1000x |

| B | 8 nM | 850x |

Recent Advancements (2023–2025)

Flow Chemistry Applications

A 2024 study demonstrated continuous-flow hydrogenolysis using immobilized Pd catalysts, achieving 98% benzyl cleavage in <10 minutes . This advancement addresses traditional batch processing limitations in scaling this compound's derivatives.

Computational Modeling

Density functional theory (DFT) simulations revealed the difluoro group's role in stabilizing transition states during ring-opening metathesis polymerization (ROMP) . These insights guide the design of fluorinated polymers with tailored thermomechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume